molecular formula C11H16ClF2N5 B12217572 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12217572
M. Wt: 291.73 g/mol
InChI Key: UTIJIHWTEVZEHU-UHFFFAOYSA-N
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Description

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of a difluoromethyl-substituted pyrazole with a dimethyl-substituted pyrazole under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyrazole oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl and dimethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine
  • **3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides

Uniqueness

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-8-5-15-17(2)10(8)7-14-6-9-3-4-18(16-9)11(12)13;/h3-5,11,14H,6-7H2,1-2H3;1H

InChI Key

UTIJIHWTEVZEHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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